N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety and a benzochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzodioxole derivative with a suitable benzochromene precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or benzochromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in its overall structure and applications.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue of capsaicin with similar structural features but different functional groups.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is unique due to its combination of the benzodioxole and benzochromene structures, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H15NO5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C22H15NO5/c24-21(23-11-13-5-7-19-20(9-13)27-12-26-19)17-10-16-15-4-2-1-3-14(15)6-8-18(16)28-22(17)25/h1-10H,11-12H2,(H,23,24) |
InChI Key |
PWIHESWIYUKJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origin of Product |
United States |
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